Adamts-5-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

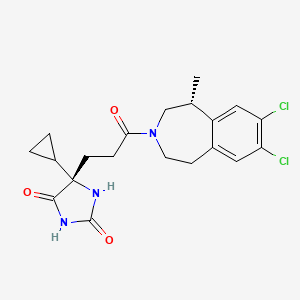

Molecular Formula |

C20H23Cl2N3O3 |

|---|---|

Molecular Weight |

424.3 g/mol |

IUPAC Name |

(5S)-5-cyclopropyl-5-[3-[(5R)-7,8-dichloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl]-3-oxopropyl]imidazolidine-2,4-dione |

InChI |

InChI=1S/C20H23Cl2N3O3/c1-11-10-25(7-5-12-8-15(21)16(22)9-14(11)12)17(26)4-6-20(13-2-3-13)18(27)23-19(28)24-20/h8-9,11,13H,2-7,10H2,1H3,(H2,23,24,27,28)/t11-,20-/m0/s1 |

InChI Key |

LBFZDWQGADLLKS-YBTHPKLGSA-N |

Isomeric SMILES |

C[C@H]1CN(CCC2=CC(=C(C=C12)Cl)Cl)C(=O)CC[C@@]3(C(=O)NC(=O)N3)C4CC4 |

Canonical SMILES |

CC1CN(CCC2=CC(=C(C=C12)Cl)Cl)C(=O)CCC3(C(=O)NC(=O)N3)C4CC4 |

Origin of Product |

United States |

Foundational & Exploratory

The function of ADAMTS-5 in the pathogenesis of osteoarthritis

An In-depth Technical Guide on the Function of ADAMTS-5 in the Pathogenesis of Osteoarthritis

For Researchers, Scientists, and Drug Development Professionals

Osteoarthritis (OA) is a degenerative joint disease characterized primarily by the progressive destruction of articular cartilage.[1] A critical event in the early stages of OA is the degradation of aggrecan, the proteoglycan responsible for cartilage's compressive resistance.[1][2] The enzyme A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5), also known as aggrecanase-2, has been identified as the principal proteinase responsible for this pathological breakdown.[2][3] Evidence from genetic knockout mouse models demonstrates that the absence of ADAMTS-5 provides significant protection against cartilage degradation in surgically induced OA.[2][4] While both ADAMTS-4 and ADAMTS-5 are implicated in human OA, ADAMTS-5 is considered the major aggrecanase in vivo, making it a key therapeutic target.[3][5][6] This guide provides a comprehensive overview of the biochemical function of ADAMTS-5, its complex regulatory network, key experimental methodologies for its study, and the current landscape of therapeutic interventions targeting its activity.

Biochemical Function and Substrate Specificity

ADAMTS-5 is a secreted zinc-dependent endopeptidase.[7] Like other members of the ADAMTS family, it is synthesized as an inactive zymogen and requires proteolytic removal of its pro-domain by enzymes like furin to become active.[3][8] The activated enzyme consists of a metalloproteinase catalytic domain followed by several ancillary domains, including disintegrin-like, thrombospondin type 1 motif (TSR), cysteine-rich, and spacer domains, which are crucial for substrate recognition and cleavage.[9][10]

Primary Substrate: Aggrecan

The primary and most well-characterized substrate of ADAMTS-5 in the context of osteoarthritis is aggrecan.[1][11] Aggrecan degradation is a hallmark of the early stages of OA.[3] ADAMTS-5 cleaves the aggrecan core protein at specific sites within the Interglobular Domain (IGD), most notably at the Glu³⁷³-Ala³⁷⁴ bond.[7][12] This cleavage separates the G1 domain, which anchors aggrecan to hyaluronan, from the rest of the molecule, leading to the loss of proteoglycans from the cartilage extracellular matrix (ECM) and compromising the tissue's structural and biomechanical properties. Additional cleavage sites in the C-terminus of aggrecan have also been identified.[12]

Other Substrates

While aggrecan is the principal target in OA, degradomics studies have identified other potential substrates for ADAMTS-5 within the cartilage matrisome, though their pathological significance is less understood.

The Central Role of ADAMTS-5 in Osteoarthritis Pathogenesis

The pivotal role of ADAMTS-5 in OA has been substantiated through extensive in vivo and ex vivo studies.

In Vivo Evidence: Knockout Mouse Models

Genetically modified mouse models have provided definitive evidence for the central role of ADAMTS-5.

-

ADAMTS-5 Knockout (Adamts5⁻/⁻): Mice with a targeted deletion of the Adamts5 gene are significantly protected from cartilage degradation in surgically induced OA models (e.g., destabilization of the medial meniscus).[2][4] These studies show a dramatic reduction in aggrecan loss and subsequent cartilage erosion compared to wild-type mice.[2]

-

ADAMTS-4 Knockout (Adamts4⁻/⁻): In contrast, mice lacking ADAMTS-4 are not protected from developing OA in the same surgical models, suggesting ADAMTS-5 is the dominant aggrecanase in this context.[13]

-

Double Knockout (Adamts4⁻/⁻/Adamts5⁻/⁻): Mice with a dual deletion of both ADAMTS-4 and ADAMTS-5 are also protected from OA progression, with the level of protection being comparable to that seen in the ADAMTS-5 single knockout mice.[14]

These genetic studies strongly indicate that ADAMTS-5 is the primary aggrecanase responsible for cartilage destruction in murine models of OA.[2]

Ex Vivo Evidence: Human Cartilage Explants

Studies using human OA cartilage explants confirm the relevance of these findings in human tissue.

-

Treatment of human OA cartilage with selective monoclonal antibodies against ADAMTS-5 potently inhibits the release of aggrecan fragments (ARGS neoepitope).[11][15]

-

The use of small interfering RNA (siRNA) to suppress the expression of ADAMTS5 in human cartilage explants also leads to a significant reduction in aggrecan degradation.[5]

-

Interestingly, these studies suggest that while ADAMTS-5 plays a major role, ADAMTS-4 also contributes to cartilage breakdown in human OA, indicating a potential interplay between the two enzymes in human disease.[1][5]

Regulatory Network and Signaling Pathways

The expression and activity of ADAMTS-5 in chondrocytes are tightly regulated by a complex network of signaling pathways initiated by inflammatory, mechanical, and developmental cues.[3][16]

Key Upstream Regulators:

-

Pro-inflammatory Cytokines: Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are potent inducers of cartilage catabolism. In murine chondrocytes, IL-1β upregulates ADAMTS-5 expression.[3] IL-6 has also been shown to increase ADAMTS-5 expression via the STAT3 pathway.[3][17]

-

Mechanical Stress: Abnormal mechanical loading on joints is a primary risk factor for OA. Mechanical stretch can induce ADAMTS-5 expression in chondrocytes, mediated by transcription factors like RUNX2.[17]

-

Transcription Factors: Several transcription factors directly regulate the ADAMTS5 gene. The NF-κB family member RelA/p65 has been identified as a potent transcriptional activator that binds to the ADAMTS5 promoter.[8] RUNX2 and LEF1 (a downstream factor in the Wnt pathway) also play significant roles in its transcriptional control.[3][17]

Endogenous Inhibition: Under normal physiological conditions, the activity of ADAMTS-5 is controlled by the endogenous inhibitor, Tissue Inhibitor of Metalloproteinase 3 (TIMP3).[3] TIMP3 binds to the catalytic domain of ADAMTS-5, preventing it from cleaving its substrates.[3] The ADAMTS-5/TIMP3 complex can then be cleared from the tissue via endocytosis mediated by the LRP-1 receptor on chondrocytes.[3]

Below is a diagram illustrating the activation and regulatory pathways influencing ADAMTS-5 in chondrocytes.

References

- 1. ADAMTS-4 and ADAMTS-5: key enzymes in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deletion of active ADAMTS5 prevents cartilage degradation in a murine model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aggrecan degradation in human articular cartilage explants is mediated by both ADAMTS-4 and ADAMTS-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. The Mechanism and Role of ADAMTS Protein Family in Osteoarthritis [mdpi.com]

- 8. Transcriptional Induction of ADAMTS5 Protein by Nuclear Factor-κB (NF-κB) Family Member RelA/p65 in Chondrocytes during Osteoarthritis Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Aggrecanases for Osteoarthritis Therapy: From Zinc Chelation to Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies [frontiersin.org]

- 11. Translational Development of an ADAMTS-5 Antibody for Osteoarthritis Disease Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of ADAM-TS4 (aggrecanase-1) and ADAM-TS5 (aggrecanase-2) in a model of cartilage degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. clinexprheumatol.org [clinexprheumatol.org]

- 14. Double-knockout of ADAMTS-4 and ADAMTS-5 in mice results in physiologically normal animals and prevents the progression of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Translational development of an ADAMTS-5 antibody for osteoarthritis disease modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Discovery and Synthesis of a Potent ADAMTS-5 Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery and chemical synthesis of GLPG1972/S201086, a potent and selective inhibitor of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5). As the user-specified "Adamts-5-IN-3" did not yield public domain information, this document focuses on GLPG1972 as a representative, well-documented example of a clinically investigated ADAMTS-5 inhibitor. This molecule serves as a pertinent case study in the development of potential disease-modifying osteoarthritis drugs (DMOADs).

Introduction: The Role of ADAMTS-5 in Osteoarthritis

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. A key enzyme implicated in this process is ADAMTS-5, the primary aggrecanase responsible for the degradation of aggrecan, a major proteoglycan essential for cartilage structure and function[1][2]. The inhibition of ADAMTS-5 is therefore a promising therapeutic strategy for halting or slowing the progression of OA[1][2][3]. Multiple signaling pathways, including Wnt/β-catenin, NF-κB, and Runx2, are involved in the regulation of ADAMTS-5 expression in chondrocytes, often initiated by inflammatory cytokines like IL-1β, mechanical stress, and other catabolic factors[1][3][4][5].

Discovery of GLPG1972/S201086

GLPG1972 emerged from a high-throughput screening (HTS) campaign of a hydantoin-based chemical library. The initial screening identified a series of compounds with modest but promising inhibitory activity against ADAMTS-5 and favorable absorption, distribution, metabolism, and excretion (ADME) properties[6].

Lead Optimization and Structure-Activity Relationship (SAR)

Subsequent lead optimization and extensive structure-activity relationship (SAR) studies led to the discovery of GLPG1972. This process involved systematic modifications of the hydantoin scaffold to enhance potency and selectivity[6]. The optimization focused on key structural features that interact with the active site of the ADAMTS-5 enzyme.

The discovery workflow for GLPG1972 is outlined below:

Caption: A flowchart illustrating the key stages in the discovery of GLPG1972.

Chemical Synthesis of GLPG1972

The chemical synthesis of GLPG1972, systematically named (S)-5-cyclopropyl-5-(3-((S)-4-(3,5-difluorophenyl)-3-methylpiperazin-1-yl)-3-oxopropyl)imidazolidine-2,4-dione, involves a multi-step process. A reported synthetic route is outlined below[6].

A key intermediate, (S)-3-(4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, is synthesized in four steps followed by chiral separation. The synthesis begins with the condensation of a ketone with tert-butyl-2-bromoacetate to form a γ-keto ester, which then undergoes a Bucherer-Bergs reaction to yield a racemic hydantoin. The tert-butyl ester is subsequently removed under acidic conditions. The enantiomers of the resulting carboxylic acid intermediate are separated using supercritical fluid chromatography (SFC)[6][7]. The desired (S)-enantiomer is then coupled with the separately prepared (S)-phenyl-piperazine building block to yield the final product, GLPG1972[6].

Biological Activity and Data

GLPG1972 is a potent and selective inhibitor of ADAMTS-5. Its inhibitory activity has been characterized in various biochemical and cell-based assays.

In Vitro Potency and Selectivity

The inhibitory potency of GLPG1972 against human and rat ADAMTS-5 was determined using a fluorescence-based assay. The compound exhibits high potency with IC50 values in the low nanomolar range. Furthermore, GLPG1972 demonstrates good selectivity for ADAMTS-5 over other related proteases, including ADAMTS-4 and various matrix metalloproteinases (MMPs)[3].

| Target Enzyme | IC50 (nM) | Selectivity vs. ADAMTS-5 |

| Human ADAMTS-5 | 19 ± 2 | - |

| Rat ADAMTS-5 | <23 ± 1 | - |

| Human ADAMTS-4 | - | 8-fold |

| Other Proteases (MMPs, TACE) | - | 60 to >5,000-fold |

| Table 1: In Vitro Potency and Selectivity of GLPG1972 [3] |

Ex Vivo Cartilage Protection

The efficacy of GLPG1972 in a more physiologically relevant setting was assessed using a mouse femoral head cartilage explant assay. In this ex vivo model, cartilage degradation is induced by interleukin-1α (IL-1α). GLPG1972 demonstrated a dose-dependent inhibition of glycosaminoglycan (GAG) release, a marker of cartilage breakdown, with an IC50 of less than 1.5 µM[8]. In human articular cartilage explants stimulated with IL-1β, GLPG1972 also dose-dependently inhibited the generation of aggrecanase-derived aggrecan fragments with an estimated IC50 of less than 1 µM[8].

| Assay | Endpoint | IC50 |

| Mouse Cartilage Explant (IL-1α stimulated) | GAG Release | < 1.5 µM |

| Human Cartilage Explant (IL-1β stimulated) | Aggrecan Fragment Generation | < 1 µM |

| Table 2: Ex Vivo Efficacy of GLPG1972 in Cartilage Explant Models [8] |

Experimental Protocols

ADAMTS-5 Fluorescence-Based Inhibition Assay

This assay quantifies the enzymatic activity of ADAMTS-5 through the cleavage of a fluorogenic substrate.

Materials:

-

Recombinant human ADAMTS-5

-

Fluorogenic peptide substrate (e.g., Abz-TESE~SRGAIY-Dpa-KK-NH2)[9][10]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35[9]

-

Test compounds (e.g., GLPG1972) dissolved in DMSO

-

384-well black microplate

-

Fluorescence microplate reader (λex = 300 nm, λem = 430 nm)[9]

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add recombinant human ADAMTS-5 to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately monitor the increase in fluorescence intensity over time using a microplate reader at 37°C.

-

Calculate the initial reaction velocities (RFU/min) from the linear portion of the progress curves.

-

Determine the percent inhibition for each compound concentration relative to a DMSO control.

-

Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Human Aggrecan Neoepitope ELISA

This enzyme-linked immunosorbent assay (ELISA) measures the generation of a specific neoepitope (ARGSVIL) that is created upon cleavage of aggrecan by ADAMTS-5.

Materials:

-

Recombinant human aggrecan interglobular domain (aggrecan-IGD) substrate[11]

-

Recombinant human ADAMTS-5

-

Test compounds

-

Anti-ARGSVIL neoepitope monoclonal antibody (capture antibody)[11]

-

Biotinylated anti-ARGSVIL monoclonal antibody (detection antibody)[12]

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

ELISA plate reader

Procedure:

-

In a separate reaction tube, incubate recombinant human aggrecan-IGD with ADAMTS-5 in the presence of various concentrations of the test compound.

-

Stop the reaction by adding EDTA.

-

Coat a 96-well microplate with the capture anti-ARGSVIL antibody and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add the reaction mixtures from step 2 to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash the plate and add streptavidin-HRP conjugate.

-

Wash the plate and add TMB substrate.

-

Stop the color development with a stop solution and measure the absorbance at 450 nm.

-

Generate a standard curve using a synthetic ARGSVIL peptide and calculate the concentration of the neoepitope in each sample.

-

Determine the IC50 value of the test compound.

Mouse Cartilage Explant Assay

This ex vivo assay assesses the ability of a compound to protect cartilage from degradation in a tissue environment.

Materials:

-

Femoral heads from mice

-

Culture medium (e.g., DMEM with supplements)

-

Interleukin-1α (IL-1α) or Interleukin-1β (IL-1β)

-

Test compounds

-

Chondroitin sulfate standards[13]

Procedure:

-

Aseptically dissect femoral heads from mice and culture them in a 96-well plate.

-

Allow the explants to equilibrate in culture medium for 24-48 hours.

-

Replace the medium with fresh medium containing the test compound at various concentrations and the pro-inflammatory stimulus (e.g., IL-1α).

-

Culture the explants for a defined period (e.g., 3-7 days).

-

Collect the culture supernatant at specified time points.

-

Quantify the amount of sulfated GAGs released into the supernatant using the DMMB dye-binding assay.

-

Measure the absorbance at 525 nm and determine the GAG concentration by comparison to a chondroitin sulfate standard curve.

-

Calculate the percentage inhibition of GAG release for each compound concentration compared to the stimulated control.

ADAMTS-5 Signaling in Osteoarthritis

The expression and activity of ADAMTS-5 are regulated by a complex network of signaling pathways in chondrocytes. Pro-inflammatory cytokines, such as IL-1β and TNF-α, are potent inducers of ADAMTS-5.

Caption: Key signaling pathways leading to ADAMTS-5-mediated aggrecan degradation in OA.

Conclusion

The discovery and development of GLPG1972/S201086 exemplify a targeted approach to developing a potential disease-modifying therapy for osteoarthritis. By potently and selectively inhibiting ADAMTS-5, this compound has demonstrated the ability to protect cartilage from degradation in preclinical models. The technical details provided in this guide offer insight into the discovery process, chemical synthesis, and biological evaluation of a promising ADAMTS-5 inhibitor. This information serves as a valuable resource for researchers and professionals in the field of drug discovery and development for musculoskeletal diseases.

References

- 1. frontiersin.org [frontiersin.org]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Safety, Pharmacokinetics, and Pharmacodynamics of the ADAMTS‐5 Inhibitor GLPG1972/S201086 in Healthy Volunteers and Participants With Osteoarthritis of the Knee or Hip - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ora.ox.ac.uk [ora.ox.ac.uk]

- 10. Antibody-based exosite inhibitors of ADAMTS-5 (aggrecanase-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eaglebio.com [eaglebio.com]

- 12. mybiosource.com [mybiosource.com]

- 13. Mechanical and Biochemical Characterization of Cartilage Explants in Serum-Free Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimized Extraction of Glycosaminoglycans from Normal and Osteoarthritic Cartilage for Glycomics Profiling - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the molecular structure and properties of Adamts-5-IN-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Adamts-5-IN-3, a potent, small-molecule inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin Motifs 4 (ADAMTS-4) and 5 (ADAMTS-5). This document outlines its molecular structure, chemical properties, and biological activity, and provides detailed experimental protocols for its synthesis and enzymatic assays.

Core Molecular and Chemical Properties

This compound, also identified as the compound in Example 37-2 of patent WO2021158626 A1, is a selective inhibitor with significant potential for research in diseases characterized by cartilage degradation, such as osteoarthritis and rheumatoid arthritis.

| Property | Value |

| Chemical Formula | C20H23Cl2N3O3 |

| Molecular Weight | 424.32 g/mol |

| CAS Number | 2688733-96-0 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Biological Activity and Inhibition Profile

This compound is a highly potent inhibitor of both ADAMTS-4 and ADAMTS-5, two key enzymes implicated in the degradation of aggrecan, a major component of the cartilage extracellular matrix. The inhibitory activity of this compound has been quantified through in vitro enzymatic assays.

| Target Enzyme | IC50 (nM) |

| ADAMTS-4 | 12 |

| ADAMTS-5 | 8 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is detailed in patent WO2021158626 A1, Example 37. The following is a summary of the multi-step synthesis:

Step 1: Synthesis of (R)-tert-butyl (1-(3,4-dichlorophenyl)-2-((S)-2-oxopyrrolidin-3-yl)ethyl)carbamate (S)-3-((R)-2-amino-2-(3,4-dichlorophenyl)ethyl)pyrrolidin-2-one hydrochloride is reacted with di-tert-butyl dicarbonate in the presence of a base such as triethylamine in a suitable solvent like dichloromethane to yield the Boc-protected intermediate.

Step 2: Deprotection to form (S)-3-((R)-2-amino-2-(3,4-dichlorophenyl)ethyl)pyrrolidin-2-one The Boc-protected intermediate is treated with an acid, such as trifluoroacetic acid or hydrochloric acid in dioxane, to remove the Boc protecting group, yielding the free amine.

Step 3: Coupling with 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propenoic acid The resulting amine is then coupled with 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propenoic acid using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine in a solvent such as dimethylformamide to yield the final product, this compound.

Purification: The final compound is purified by reverse-phase preparative HPLC to achieve high purity.

In Vitro ADAMTS-4 and ADAMTS-5 Inhibition Assay

The following protocol is based on the general methods described for determining the inhibitory activity of compounds against ADAMTS-4 and ADAMTS-5.

Materials:

-

Recombinant human ADAMTS-4 and ADAMTS-5 (catalytic domain)

-

Fluorogenic peptide substrate: (DABCYL)-ARGSGS(FAM)-NH2

-

Assay Buffer: 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35

-

This compound (dissolved in DMSO)

-

384-well black assay plates

-

Fluorescence plate reader

Procedure:

-

A serial dilution of this compound is prepared in DMSO and then diluted in assay buffer.

-

2.5 µL of the diluted inhibitor solution is added to the wells of a 384-well plate.

-

5 µL of recombinant ADAMTS-4 or ADAMTS-5 enzyme solution (final concentration ~0.5 nM) in assay buffer is added to the wells.

-

The plate is incubated for 60 minutes at 37°C.

-

2.5 µL of the fluorogenic peptide substrate (final concentration 10 µM) in assay buffer is added to initiate the reaction.

-

The fluorescence intensity is measured every 2 minutes for 60 minutes using a plate reader with excitation at 485 nm and emission at 520 nm.

-

The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Signaling Pathways and Mechanisms of Action

ADAMTS-5 is a key mediator of cartilage degradation in osteoarthritis. Its expression and activity are regulated by a complex network of signaling pathways initiated by inflammatory cytokines such as IL-1β and TNF-α. These cytokines activate downstream signaling cascades, including the NF-κB and MAPK pathways, which in turn upregulate the transcription of the ADAMTS5 gene. Once synthesized and secreted, ADAMTS-5 cleaves aggrecan, leading to the breakdown of the cartilage matrix. This compound directly inhibits the catalytic activity of ADAMTS-5, thereby preventing aggrecan degradation.

Caption: ADAMTS-5 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Inhibitor Profiling

The process of identifying and characterizing a novel inhibitor like this compound involves a structured workflow, from initial screening to detailed kinetic analysis.

Caption: Workflow for the identification and characterization of this compound.

A Comprehensive Review of Small Molecule ADAMTS-5 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of the discovery, development, and experimental evaluation of small molecule inhibitors targeting ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5). ADAMTS-5 is a zinc-dependent endopeptidase and a key aggrecanase, playing a critical role in the degradation of the cartilage matrix component, aggrecan.[1][2] Its role in the pathogenesis of osteoarthritis (OA) has made it a significant therapeutic target for the development of disease-modifying osteoarthritis drugs (DMOADs).[1][3]

The Role of ADAMTS-5 in Osteoarthritis Pathogenesis

Osteoarthritis is characterized by the progressive degradation of articular cartilage.[1] The breakdown of aggrecan, a major proteoglycan responsible for cartilage's compressive resistance, is a critical early event in OA progression.[1][4] While several enzymes can cleave aggrecan, genetic knockout studies in mice have demonstrated that ADAMTS-5 is the primary aggrecanase responsible for cartilage degradation in models of OA.[2][4] This has firmly established ADAMTS-5 as a high-priority target for therapeutic intervention.[2]

Signaling Pathways Regulating ADAMTS-5 Expression

The expression of ADAMTS-5 in chondrocytes is tightly regulated by a complex network of signaling pathways, often initiated by inflammatory cytokines, mechanical stress, and other catabolic factors prevalent in the OA joint.[5][6][7] Key pathways include:

-

Inflammatory Signaling: Pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) are potent inducers of ADAMTS-5.[5][6] IL-1β often acts through the NF-κB transcription factor, while the IL-6/STAT3 pathway has also been shown to upregulate ADAMTS-5 expression.[5][8]

-

Growth Factor Signaling: Fibroblast growth factor 2 (FGF2) can modulate ADAMTS-5, potentially through the MAPK/ERK pathway and activation of the transcription factor RUNX2.[5][6]

-

Wnt Signaling: The canonical Wnt/β-catenin pathway can promote ADAMTS-5 transcription through the downstream factor lymphoid enhancer factor-1 (LEF1).[7]

-

Mechanical Stress and Other Pathways: Mechanical loading, a key factor in OA, can induce ADAMTS-5 expression via RUNX2.[7] Additionally, the Hippo/YAP signaling pathway has been implicated in regulating ADAMTS-5 in response to IL-1β.[5][6]

These pathways are interconnected, forming a complex regulatory network that drives ADAMTS-5 overexpression in the pathological state of OA.[5][6]

Discovery and Development of Small Molecule Inhibitors

The development of potent and selective small molecule inhibitors for ADAMTS-5 has been a major focus of OA drug discovery programs. The general workflow involves identifying initial hits, followed by extensive optimization to improve potency, selectivity, and pharmacokinetic properties.

Several chemical classes have been explored as ADAMTS-5 inhibitors. Early efforts often focused on compounds with zinc-binding groups (ZBGs) like hydroxamates and carboxylates to chelate the catalytic zinc ion.[9] However, these often suffered from poor selectivity against other metalloproteinases, such as Matrix Metalloproteinases (MMPs).[2][9] More recent strategies have focused on novel scaffolds and exosite inhibitors that target domains outside the active site to achieve better selectivity.[5][10]

Table 1: Representative Small Molecule ADAMTS-5 Inhibitors

| Compound ID/Name | Scaffold Class | ADAMTS-5 IC₅₀ (nM) | Selectivity Profile | Reference(s) |

|---|---|---|---|---|

| Compound 8 | 1,3,5-Triazine | 30 | >50-fold vs. ADAMTS-4; >1000-fold vs. ADAMTS-1, MMP-13, TACE | [11] |

| GLPG1972 / S201086 | Hydantoin | 19 | ~8-fold vs. ADAMTS-4; Good selectivity over various MMPs | [1][2] |

| Compound 19 | Thienosultam | 2.9 | High selectivity over MMP-1, -2, -3, -7, -9, -13, -14 | [12] |

| Compound 24 | Thienosultam | 1.3 | High selectivity over MMP-1, -2, -3, -7, -9, -13, -14 | [12] |

| Compound 35 | Acylthiosemicarbazide | ~10 (est.) | Good selectivity over a panel of MMPs | [2] |

| AGG-523 | Not Disclosed | Dual ADAMTS-4/5 inhibitor | N/A |[1][13] |

Data compiled from multiple sources. IC₅₀ values may vary based on assay conditions.

One notable success in achieving selectivity was the discovery of Compound 8 through Encoded Library Technology (ELT).[11][14] This compound, a propylbenzenesulfonamide derivative, lacks a classical zinc-binding group and demonstrated high potency and over 1000-fold selectivity against key MMPs.[3][11] Another significant compound, GLPG1972 , emerged from high-throughput screening followed by optimization of a hydantoin series, showing potent inhibition of ADAMTS-5 and oral bioavailability.[1]

Clinical Development and Challenges

Despite promising preclinical data, the translation of small molecule ADAMTS-5 inhibitors into clinically effective DMOADs has been challenging. Several candidates have entered clinical trials, but none have yet reached the market.[15]

Table 2: ADAMTS-5 Inhibitors in Clinical Development

| Drug Name | Company/Sponsor | Mechanism | Highest Phase Reached | Status / Outcome |

|---|---|---|---|---|

| AGG-523 | Wyeth/Pfizer | Small molecule dual ADAMTS-4/5 inhibitor | Phase I | Terminated (NCT00454298)[1][13] |

| GLPG1972 / S201086 | Galapagos / Servier | Small molecule selective ADAMTS-5 inhibitor | Phase II | Failed to show efficacy (NCT03595618)[1][15][16] |

| QUC398 (M6495) | Novartis / Merck KGaA | Anti-ADAMTS-5 Nanobody | Phase II | Terminated due to lack of efficacy[10][15] |

The Phase II trial for GLPG1972, for instance, failed to demonstrate a reduction in cartilage loss compared to placebo in patients with knee OA.[15][16] Similarly, Novartis recently halted a Phase II trial of QUC398, an anti-ADAMTS-5 nanobody, due to insufficient pain relief.[15] These setbacks highlight the complexities of targeting this enzyme for a chronic and multifactorial disease like osteoarthritis.[15]

Key Experimental Protocols

The evaluation of ADAMTS-5 inhibitors relies on a series of standardized biochemical and cell-based assays.

-

Fluorescence Resonance Energy Transfer (FRET) Assay: This is a common method to measure direct enzymatic inhibition.

-

Principle: A synthetic peptide substrate containing an ADAMTS-5 cleavage site is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by ADAMTS-5, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.

-

Protocol Outline: Recombinant human ADAMTS-5 is incubated with the FRET peptide substrate in an appropriate assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).[17][18] The reaction is initiated in the presence of various concentrations of the test inhibitor. Fluorescence is monitored over time at 37°C using a microplate reader. The rate of substrate cleavage is used to calculate inhibitory potency (IC₅₀).[1][18]

-

-

Aggrecan Cleavage ELISA: This assay confirms inhibitor activity on the natural substrate, aggrecan.

-

Principle: This sandwich ELISA detects the specific neoepitope (e.g., ³⁷⁴ARGS) generated by ADAMTS-5 cleavage of aggrecan.

-

Protocol Outline: Recombinant ADAMTS-5 is incubated with purified human aggrecan.[1][17] The reaction mixture, containing the cleaved fragments, is then added to a microplate pre-coated with a capture antibody that binds to the aggrecan fragment. A second, detection antibody specific for the ARGS neoepitope is used to quantify the amount of cleavage.[17][19] The reduction in the neoepitope signal in the presence of an inhibitor indicates its efficacy.[1]

-

-

Principle: This ex vivo model assesses an inhibitor's ability to prevent cartilage degradation in a more physiologically relevant context. Cartilage explants from animal or human sources are stimulated with cytokines to induce matrix degradation.

-

Protocol Outline:

-

Articular cartilage explants are harvested and cultured for a stabilization period.

-

The explants are then treated with the test inhibitor for a short period before being stimulated with a combination of cytokines (e.g., IL-1β and oncostatin M (OSM)) to induce aggrecan breakdown.[11][14]

-

After several days of culture, the conditioned media is collected.

-

The amount of glycosaminoglycan (GAG) released into the media is quantified using a colorimetric assay (e.g., dimethylmethylene blue dye).[2][11]

-

The inhibition of GAG release by the compound is a measure of its cartilage-protective effect.[2][11]

-

-

Principle: Quantitative real-time PCR (qRT-PCR) is used to measure the levels of ADAMTS-5 mRNA in cells (e.g., chondrocytes) or tissues to determine if a compound affects its expression.

-

Protocol Outline:

-

Total RNA is extracted from the sample (e.g., cytokine-stimulated chondrocytes).[20]

-

The RNA is reverse-transcribed into complementary DNA (cDNA).[20]

-

qRT-PCR is performed using specific primers and a probe for human ADAMTS-5. The fluorescent signal generated during amplification is proportional to the amount of ADAMTS-5 cDNA.[20]

-

Data is normalized to a housekeeping gene (e.g., β-actin) to determine relative expression levels.[20]

-

Conclusion and Future Outlook

ADAMTS-5 remains a compelling and well-validated target for the treatment of osteoarthritis. The scientific community has made significant strides in developing potent and highly selective small molecule inhibitors, moving away from broad-spectrum metalloproteinase inhibitors to more targeted agents. However, the recent failures in late-stage clinical trials underscore the significant challenges in developing an effective DMOAD. These challenges may stem from the complexity of OA pathology, issues with drug delivery to the avascular cartilage, or the possibility that inhibiting a single enzyme is insufficient to halt the progression of a disease with multiple contributing factors.

Future research may focus on novel delivery systems for sustained local concentrations within the joint, combination therapies that target both catabolic and anabolic pathways, or the identification of patient subgroups most likely to respond to ADAMTS-5 inhibition. Despite the setbacks, the extensive body of work on ADAMTS-5 inhibitors provides a robust foundation for the continued pursuit of a therapy that can slow or halt the debilitating progression of osteoarthritis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Targeting Aggrecanases for Osteoarthritis Therapy: From Zinc Chelation to Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-ADAMTS5 monoclonal antibodies: implications for aggrecanase inhibition in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. clinexprheumatol.org [clinexprheumatol.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies [frontiersin.org]

- 11. Discovery of highly potent and selective small molecule ADAMTS-5 inhibitors that inhibit human cartilage degradation via encoded library technology (ELT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and SAR investigation of thienosultam derivatives as ADAMTS-5 (aggrecanase-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Table 1.4, [ADAMTS-5 inhibitors advancing into human clinical trials]. - Electromechanobiology of Cartilage and Osteoarthritis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Novartis ends phase 2 osteoarthritis trial of ADAMTS-5 inhibitor [synapse.patsnap.com]

- 16. researchgate.net [researchgate.net]

- 17. A Quantitative Assay for Aggrecanase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of Selective ADAMTS-5 Peptide Substrates to Monitor Proteinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. assaygenie.com [assaygenie.com]

- 20. sceti.co.jp [sceti.co.jp]

Methodological & Application

Standard in vitro assay protocols for Adamts-5-IN-3

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed in vitro assay protocols for the characterization of Adamts-5-IN-3, a potent inhibitor of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5). The provided methodologies are intended to guide researchers in assessing the inhibitory activity and cellular efficacy of this compound.

Introduction

ADAMTS-5 is a key metalloproteinase implicated in the degradation of aggrecan, a major component of articular cartilage.[1][2] Dysregulation of ADAMTS-5 activity is a hallmark of osteoarthritis, making it a prime therapeutic target for the development of disease-modifying drugs. This compound has emerged as a potent inhibitor of this enzyme and its close homolog, ADAMTS-4. These application notes provide standard operating procedures for evaluating this compound's inhibitory potential through enzymatic and cell-based assays.

Data Presentation

The inhibitory activity of this compound against key metalloproteinases is summarized in the table below. This data is crucial for understanding the potency and selectivity of the compound.

| Target Enzyme | IC50 (nM) | Assay Type |

| ADAMTS-5 | 8 | Enzymatic |

| ADAMTS-4 | 12 | Enzymatic |

Signaling Pathway

The signaling pathway diagram below illustrates the central role of ADAMTS-5 in cartilage degradation and the points of therapeutic intervention. ADAMTS-5 expression and activity are induced by pro-inflammatory cytokines, leading to the cleavage of aggrecan. This compound directly inhibits this catalytic activity.

Caption: ADAMTS-5 signaling pathway in chondrocytes.

Experimental Protocols

Enzymatic Assay: Fluorogenic Peptide Substrate Cleavage

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against recombinant human ADAMTS-5 using a Förster Resonance Energy Transfer (FRET) peptide substrate.

Workflow:

Caption: Workflow for the enzymatic FRET assay.

Materials:

-

Recombinant Human ADAMTS-5 (truncated, catalytic domain)

-

This compound

-

FRET Peptide Substrate for ADAMTS-5 (e.g., Abz-TESE~SRGAIY-Dpa-KK-NH2)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35

-

DMSO (for compound dilution)

-

96-well black microplate

-

Fluorescence microplate reader with excitation at ~300 nm and emission at ~430 nm

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series of the inhibitor in assay buffer. A typical 10-point, 3-fold serial dilution starting from 1 µM is recommended to span the expected IC50 value.

-

Enzyme Preparation: Dilute the recombinant ADAMTS-5 in assay buffer to the desired working concentration (e.g., 40 nM).

-

Assay Plate Setup:

-

Add 50 µL of the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the wells of the 96-well plate in triplicate.

-

Add 50 µL of the diluted ADAMTS-5 enzyme to each well, except for the "substrate-only" control wells.

-

For "substrate-only" controls, add 100 µL of assay buffer.

-

-

Pre-incubation: Incubate the plate at 37°C for 1 hour to allow the inhibitor to bind to the enzyme.

-

Substrate Preparation: Prepare the FRET substrate solution in assay buffer at a concentration of 20 µM.

-

Reaction Initiation: Add 100 µL of the substrate solution to all wells to start the reaction.

-

Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Monitor the increase in fluorescence intensity kinetically for at least 30 minutes, with readings taken every 1-2 minutes.

-

Data Analysis:

-

Determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Normalize the velocities to the vehicle control (V0).

-

Plot the percentage of inhibition [(1 - V/V0) * 100] against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Assay: Glycosaminoglycan (GAG) Release from Chondrocyte Cultures

This protocol measures the ability of this compound to inhibit the degradation and release of proteoglycans (measured as sulfated glycosaminoglycans, GAGs) from chondrocytes stimulated with a pro-inflammatory cytokine.

Workflow:

Caption: Workflow for the cell-based GAG release assay.

Materials:

-

Primary human chondrocytes or a suitable chondrocyte cell line

-

Cell Culture Medium (e.g., DMEM/F-12 with 10% FBS, penicillin/streptomycin)

-

Serum-free culture medium

-

Recombinant Human IL-1β

-

This compound

-

Dimethylmethylene Blue (DMMB) dye solution

-

Chondroitin sulfate (for standard curve)

-

96-well cell culture plates

-

Spectrophotometer (plate reader) for absorbance at ~525 nm

Procedure:

-

Cell Culture: Culture chondrocytes to ~80% confluency. Seed the cells in a 96-well plate at a density of approximately 4 x 10^4 cells per well and allow them to adhere overnight.

-

Serum Starvation: Replace the culture medium with serum-free medium and incubate for 24 hours to synchronize the cells.

-

Inhibitor Treatment: Prepare a serial dilution of this compound in serum-free medium. A concentration range of 1 nM to 10 µM is a reasonable starting point. Remove the old medium and add 100 µL of the medium containing the inhibitor or vehicle control to the respective wells. Incubate for 2 hours.

-

Cytokine Stimulation: Prepare IL-1β in serum-free medium at a concentration of 20 ng/mL. Add 100 µL of this solution to the wells (final IL-1β concentration will be 10 ng/mL). Include unstimulated control wells (vehicle only) and stimulated control wells (IL-1β + vehicle).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Sample Collection: Carefully collect the conditioned medium from each well for GAG analysis.

-

GAG Quantification (DMMB Assay):

-

Prepare a standard curve using chondroitin sulfate (0-50 µg/mL).

-

Add 20 µL of the conditioned medium or standard to a new 96-well plate.

-

Add 200 µL of DMMB dye solution to each well.

-

Immediately read the absorbance at 525 nm.

-

-

Cell Viability Assay (Optional but Recommended): After collecting the supernatant, assess the viability of the remaining cells using an MTT or similar assay to ensure that the observed inhibition of GAG release is not due to cytotoxicity of the compound.

-

Data Analysis:

-

Calculate the concentration of GAGs in each sample using the standard curve.

-

Normalize the GAG release to the IL-1β stimulated control.

-

Plot the percentage of inhibition of GAG release against the logarithm of the this compound concentration and determine the IC50 value.

-

References

Application Notes and Protocols for Adamts-5-IN-3 in Primary Chondrocyte Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5) is a key enzyme implicated in the degradation of aggrecan, a major component of the cartilage extracellular matrix. Its activity is a hallmark of cartilage degeneration in osteoarthritis (OA). Adamts-5-IN-3 is a potent small molecule inhibitor of ADAMTS-5, and also of ADAMTS-4, with IC50 values of 8 nM and 12 nM, respectively.[1] This document provides detailed application notes and protocols for the utilization of this compound in primary chondrocyte cell cultures to study its effects on cartilage biology and pathology.

Product Information

| Property | Value |

| Inhibitor Name | This compound |

| Target(s) | ADAMTS-5, ADAMTS-4 |

| IC50 | ADAMTS-5: 8 nM; ADAMTS-4: 12 nM[1] |

| Molecular Weight | 424.32 g/mol |

| CAS Number | 2688733-96-0 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (≥ 200 mg/mL) |

Experimental Protocols

Primary Chondrocyte Isolation and Culture

This protocol describes the isolation of primary chondrocytes from articular cartilage.

Materials:

-

Articular cartilage tissue

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Collagenase Type II

-

Phosphate-Buffered Saline (PBS)

-

Sterile scalpels, forceps, and petri dishes

-

70 µm cell strainer

-

Centrifuge

-

CO2 incubator

Protocol:

-

Aseptically dissect articular cartilage from the source tissue.

-

Wash the cartilage pieces three times with sterile PBS containing 1% Penicillin-Streptomycin.

-

Mince the cartilage into small pieces (1-2 mm³) using sterile scalpels in a petri dish containing a small volume of DMEM.

-

Transfer the minced cartilage to a sterile conical tube and digest with 0.25% Trypsin-EDTA for 30 minutes at 37°C with gentle agitation.

-

Pellet the cartilage pieces by centrifugation (150 x g for 5 minutes) and discard the supernatant.

-

Resuspend the cartilage pieces in DMEM containing 0.2% Collagenase Type II and incubate overnight at 37°C in a CO2 incubator with gentle agitation.

-

The following day, triturate the digest gently with a pipette to release the chondrocytes.

-

Filter the cell suspension through a 70 µm cell strainer to remove any undigested tissue.

-

Centrifuge the cell suspension at 150 x g for 7 minutes to pellet the chondrocytes.

-

Resuspend the chondrocyte pellet in complete culture medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

-

Seed the chondrocytes in culture flasks or plates at a desired density (e.g., 1 x 10^5 cells/cm²) and culture at 37°C in a humidified atmosphere with 5% CO2.

-

Change the culture medium every 2-3 days. Primary chondrocytes will be ready for experiments once they reach 80-90% confluency.

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

Protocol:

-

Based on the molecular weight of this compound (424.32 g/mol ), calculate the mass required to prepare a high-concentration stock solution (e.g., 10 mM).

-

Aseptically weigh the required amount of this compound powder.

-

Dissolve the powder in an appropriate volume of sterile DMSO to achieve the desired stock concentration. For example, to make a 10 mM stock solution, dissolve 4.24 mg of this compound in 1 mL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C, protected from light.

Experimental Workflow for Evaluating this compound

The following diagram illustrates a typical experimental workflow for assessing the effects of this compound on primary chondrocytes.

Caption: A typical workflow for studying this compound in chondrocytes.

Cytotoxicity Assay (MTT Assay)

This protocol is to determine the non-toxic concentration range of this compound on primary chondrocytes.

Materials:

-

Primary chondrocytes

-

Complete culture medium

-

This compound stock solution

-

96-well culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed primary chondrocytes in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) and a no-treatment control.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound.

-

Incubate the plate for 24, 48, and 72 hours at 37°C.

-

At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate overnight in the incubator.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control.

Data Presentation: Hypothetical Cytotoxicity Data

The following table is a template for presenting cytotoxicity data. The values are for illustrative purposes only.

| This compound Conc. | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |

| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |

| 0.1 nM | 98.5 ± 4.9 | 99.1 ± 5.3 | 97.8 ± 5.5 |

| 1 nM | 99.2 ± 5.1 | 98.7 ± 4.9 | 98.2 ± 6.0 |

| 10 nM | 97.8 ± 4.5 | 96.5 ± 5.8 | 95.4 ± 6.3 |

| 100 nM | 95.3 ± 5.5 | 94.1 ± 6.2 | 92.7 ± 5.9 |

| 1 µM | 92.1 ± 6.0 | 89.5 ± 5.7 | 85.3 ± 6.8 |

| 10 µM | 75.4 ± 7.2 | 68.2 ± 8.1 | 55.9 ± 9.4 |

Dose-Response Study for Aggrecan Degradation (GAG Release Assay)

This protocol assesses the dose-dependent effect of this compound on aggrecan degradation by measuring glycosaminoglycan (GAG) release.

Materials:

-

Primary chondrocytes

-

Complete culture medium

-

This compound stock solution

-

Interleukin-1 beta (IL-1β) to induce GAG release (optional)

-

Dimethylmethylene blue (DMMB) dye solution

-

Chondroitin sulfate standards

-

96-well plates

-

Microplate reader

Protocol:

-

Seed primary chondrocytes in 24-well plates and culture until confluent.

-

Starve the cells in serum-free medium for 24 hours.

-

Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 2 hours.

-

(Optional) Stimulate the cells with IL-1β (e.g., 10 ng/mL) to induce aggrecan degradation. Include a non-stimulated control.

-

Incubate for 48-72 hours.

-

Collect the culture supernatant.

-

Prepare chondroitin sulfate standards.

-

In a 96-well plate, add samples and standards.

-

Add DMMB dye solution to each well and immediately read the absorbance at 525 nm.

-

Calculate the GAG concentration in the samples based on the standard curve.

Data Presentation: Hypothetical Dose-Response Data for GAG Release

The following table is a template for presenting GAG release data. The values are for illustrative purposes only.

| Treatment | GAG Release (µg/mL) | % Inhibition of IL-1β induced GAG release |

| Control | 15.2 ± 2.5 | N/A |

| IL-1β (10 ng/mL) | 85.7 ± 7.8 | 0 |

| IL-1β + 1 nM this compound | 72.1 ± 6.5 | 19.3 |

| IL-1β + 10 nM this compound | 45.3 ± 5.1 | 57.3 |

| IL-1β + 100 nM this compound | 25.8 ± 3.9 | 84.9 |

| IL-1β + 1 µM this compound | 18.9 ± 3.1 | 94.7 |

Gene Expression Analysis (qPCR)

This protocol measures the effect of this compound on the expression of key genes involved in cartilage metabolism.

Materials:

-

Primary chondrocytes treated as in the dose-response study

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., ADAMTS5, ACAN, COL2A1, MMP13) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Protocol:

-

After treatment, lyse the chondrocytes and extract total RNA using a commercial kit.

-

Quantify the RNA and assess its purity.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using the synthesized cDNA, primers, and qPCR master mix.

-

Analyze the data using the ΔΔCt method to determine the relative gene expression levels.

Data Presentation: Hypothetical Gene Expression Data

The following table is a template for presenting relative gene expression data. The values are for illustrative purposes only.

| Gene | IL-1β (Fold Change vs Control) | IL-1β + 100 nM this compound (Fold Change vs IL-1β) |

| ADAMTS5 | 5.2 ± 0.8 | 0.9 ± 0.2 |

| ACAN | 0.3 ± 0.1 | 2.8 ± 0.5 |

| COL2A1 | 0.4 ± 0.1 | 2.5 ± 0.4 |

| MMP13 | 8.7 ± 1.2 | 3.1 ± 0.6 |

Protein Analysis (Western Blot)

This protocol is for analyzing the effect of this compound on protein levels.

Materials:

-

Primary chondrocytes treated as in the dose-response study

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-ADAMTS-5, anti-aggrecan neoepitope, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the treated chondrocytes using RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathways

ADAMTS-5 expression in chondrocytes is regulated by a complex network of signaling pathways, often activated by pro-inflammatory cytokines like IL-1β. Key pathways include NF-κB, MAPK, and Wnt/β-catenin. This compound acts downstream by directly inhibiting the enzymatic activity of secreted ADAMTS-5.

Caption: ADAMTS-5 signaling and the inhibitory action of this compound.

Conclusion

This compound is a valuable tool for studying the role of ADAMTS-5 in cartilage degradation. The protocols provided herein offer a comprehensive guide for researchers to investigate the efficacy and mechanism of action of this inhibitor in primary chondrocyte cultures. Careful execution of these experiments will contribute to a better understanding of osteoarthritis pathogenesis and aid in the development of novel disease-modifying therapies.

References

Determining the Effective Dosage of a Novel ADAMTS-5 Inhibitor in a Murine Arthritis Model

Application Notes and Protocols for Preclinical In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for determining the effective dosage of a novel ADAMTS-5 inhibitor, exemplified here as "Adamts-5-IN-3," for in vivo mouse models of arthritis. The protocols outlined below are based on established methodologies and can be adapted for specific small molecule inhibitors targeting ADAMTS-5.

Introduction

A Disintegrin and Metalloproteinase with Thrombospondin motifs 5 (ADAMTS-5) is a key enzyme in the degradation of aggrecan, a critical component of articular cartilage.[1][2][3][4][5][6] Its role in cartilage breakdown makes it a prime therapeutic target for osteoarthritis and other arthritic diseases.[2][6][7] The development of potent and selective ADAMTS-5 inhibitors is a promising strategy for disease-modifying osteoarthritis drugs (DMOADs).[8][9] This document outlines the necessary protocols to establish the in vivo efficacy and determine an effective dosage of a novel ADAMTS-5 inhibitor in a mouse model of arthritis.

Mechanism of Action: ADAMTS-5 in Arthritis

ADAMTS-5, also known as aggrecanase-2, is a secreted zinc-dependent metalloproteinase.[1] In arthritic conditions, pro-inflammatory cytokines such as IL-1β and TNF-α upregulate the expression and activity of ADAMTS-5 in chondrocytes.[1][10] This leads to the cleavage of aggrecan within the cartilage extracellular matrix, resulting in loss of cartilage integrity, reduced load-bearing capacity, and progressive joint degeneration.[1][3][4][5] ADAMTS-5 is considered the major aggrecanase in mouse models of arthritis.[3][4][5] Inhibition of ADAMTS-5 is expected to preserve cartilage structure and function, thereby slowing or halting disease progression.[6]

ADAMTS-5 Signaling Pathway

Experimental Protocols

A dose-ranging study is essential to identify a dosage of this compound that is both safe and effective. The following protocols describe the induction of arthritis in mice and the subsequent treatment and evaluation.

Mouse Model of Arthritis

The choice of animal model is critical and depends on the specific aspects of arthritis being investigated. The Collagen-Induced Arthritis (CIA) model is widely used for its immunological and pathological similarities to human rheumatoid arthritis.[11][12]

Protocol: Collagen-Induced Arthritis (CIA) in DBA/1 Mice

-

Animals: Male DBA/1 mice, 7-8 weeks old, are recommended as they are highly susceptible to CIA.[11][12]

-

Housing: House mice in specific pathogen-free (SPF) conditions to minimize experimental variability.[11][12]

-

Immunization (Day 0):

-

Prepare an emulsion of bovine or chicken type II collagen (100 µg per mouse) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Administer 100 µL of the emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion of type II collagen (100 µg per mouse) in Incomplete Freund's Adjuvant (IFA).

-

Administer 100 µL of the emulsion intradermally at a different site near the base of the tail.

-

-

Arthritis Development: Arthritis typically develops between days 28 and 35 after the primary immunization.[11][12]

Dose Formulation and Administration

The formulation and route of administration should be based on the physicochemical properties of this compound. For a novel small molecule, oral gavage or intraperitoneal (i.p.) injection are common routes.

Protocol: Preparation and Administration of this compound

-

Vehicle Selection: Select a vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water) that ensures solubility and stability of the compound and is well-tolerated by the animals.

-

Dose Groups:

-

Group 1: Vehicle control

-

Group 2: Low dose this compound

-

Group 3: Mid dose this compound

-

Group 4: High dose this compound

-

Group 5: Positive control (e.g., a known effective anti-arthritic agent)

-

-

Administration:

-

Begin treatment upon the first signs of arthritis (prophylactic) or after disease establishment (therapeutic).

-

Administer the assigned treatment daily or as determined by pharmacokinetic studies.

-

Assessment of Arthritis Severity

Regular monitoring of disease progression is crucial for evaluating the efficacy of the inhibitor.

Protocol: Clinical and Histological Assessment

-

Clinical Scoring:

-

Score mice for clinical signs of arthritis 2-3 times per week.

-

Use a standardized scoring system (e.g., 0-4 scale per paw, for a maximum score of 16 per mouse), where:

-

0 = No swelling or erythema

-

1 = Mild swelling and/or erythema of the wrist or ankle

-

2 = Moderate swelling and erythema of the wrist or ankle

-

3 = Severe swelling and erythema of the entire paw including digits

-

4 = Maximal swelling and erythema with joint deformity and/or ankylosis

-

-

-

Paw Thickness Measurement: Use a digital caliper to measure the thickness of the affected paws.

-

Histopathology (End of Study):

-

At the study endpoint, euthanize mice and collect hind paws.

-

Fix, decalcify, and embed the joints in paraffin.

-

Section the joints and stain with Safranin O-Fast Green to visualize cartilage and proteoglycan content.

-

Score sections for inflammation, pannus formation, cartilage damage, and bone erosion.

-

Biomarker Analysis

Measurement of specific biomarkers can provide mechanistic insights into the inhibitor's effect.

Protocol: Measurement of Aggrecan Fragments

-

Sample Collection: Collect serum or synovial fluid at the end of the study.

-

ELISA: Use a specific ELISA to quantify the concentration of the aggrecan neoepitope (ARGS fragment) generated by ADAMTS-5 cleavage. A reduction in ARGS levels in treated mice compared to vehicle controls would indicate target engagement.[9][13]

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

| Group | Mean Clinical Score (± SEM) | Mean Paw Thickness (mm ± SEM) | Histological Score (Cartilage Damage ± SEM) | Serum ARGS Levels (ng/mL ± SEM) |

| Vehicle Control | ||||

| Low Dose | ||||

| Mid Dose | ||||

| High Dose | ||||

| Positive Control | ||||

| Table 1. Summary of Efficacy Endpoints for a Dose-Response Study of this compound. |

Experimental Workflow Visualization

Conclusion

This document provides a detailed framework for the preclinical evaluation of a novel ADAMTS-5 inhibitor in a mouse model of arthritis. By following these protocols, researchers can systematically determine a safe and effective dosage, assess target engagement, and gather crucial data to support further drug development. Careful planning and execution of these in vivo studies are paramount for advancing new therapeutic agents for arthritis.

References

- 1. mdpi.com [mdpi.com]

- 2. A Disintegrin and Metalloproteinase with Thrombospondin Motifs-5 (ADAMTS-5) Forms Catalytically Active Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] ADAMTS5 is the major aggrecanase in mouse cartilage in vivo and in vitro | Semantic Scholar [semanticscholar.org]

- 4. ADAMTS5 is the major aggrecanase in mouse cartilage in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.monash.edu [research.monash.edu]

- 6. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]

- 7. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic Effects of an anti-ADAMTS-5 Antibody on Joint Damage and Mechanical Allodynia in a Murine Model of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Translational pharmacokinetic and pharmacodynamic modelling of the anti-ADAMTS-5 NANOBODY® (M6495) using the neo-epitope ARGS as a biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. clinexprheumatol.org [clinexprheumatol.org]

- 11. chondrex.com [chondrex.com]

- 12. resources.amsbio.com [resources.amsbio.com]

- 13. Safety, Tolerability, and Pharmacodynamics of the ADAMTS-5 Nanobody M6495: Two Phase 1, Single-Center, Double-Blind, Randomized, Placebo-Controlled Studies in Healthy Subjects and Patients With Osteoarthritis. - OAK Open Access Archive [oak.novartis.com]

Application Notes and Protocols for Utilizing Adamts-5-IN-3 in Cartilage Explant Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5) is a key enzyme implicated in the degradation of aggrecan, a critical component of the cartilage extracellular matrix. Its upregulation is a hallmark of osteoarthritis (OA), leading to the progressive breakdown of cartilage.[1] Adamts-5-IN-3 is a potent and selective inhibitor of ADAMTS-5, offering a valuable tool for studying the mechanisms of cartilage degradation and for the preclinical evaluation of potential disease-modifying osteoarthritis drugs (DMOADs).

These application notes provide a comprehensive guide for utilizing this compound in cartilage explant models to investigate its efficacy in preventing cartilage degradation. The protocols outlined below detail the preparation of cartilage explants, induction of catabolism, and subsequent analysis of key markers of cartilage breakdown.

Mechanism of Action of ADAMTS-5

ADAMTS-5 is a zinc-dependent endopeptidase that specifically cleaves aggrecan at the Glu³⁷³-Ala³⁷⁴ bond in the interglobular domain.[2] This cleavage disrupts the integrity of the cartilage matrix, leading to the loss of glycosaminoglycans (GAGs) and compromising the biomechanical properties of the tissue.[1] Inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), are potent inducers of ADAMTS-5 expression and activity in chondrocytes.[2] this compound acts by binding to the active site of the ADAMTS-5 enzyme, thereby blocking its proteolytic activity and preventing aggrecan degradation.[3]

Data Presentation

Note: The following data are representative and synthesized from studies on potent and selective ADAMTS-5 inhibitors, such as the nanobody M6495 and small molecule inhibitors, due to the limited availability of specific public data for this compound.[4][5] The presented values illustrate the expected dose-dependent effects of a selective ADAMTS-5 inhibitor in a cartilage explant model.

Table 1: Dose-Dependent Inhibition of Glycosaminoglycan (GAG) Release by this compound in Cytokine-Stimulated Bovine Cartilage Explants

| Treatment Group | This compound Concentration | Mean GAG Release (µg/mL) | Standard Deviation | % Inhibition of GAG Release |

| Untreated Control | 0 µM | 15.2 | ± 3.1 | - |

| Cytokine-Stimulated (IL-1β + Oncostatin M) | 0 µM | 85.7 | ± 9.8 | 0% |

| + this compound | 0.1 µM | 68.5 | ± 7.2 | 20.1% |

| + this compound | 1 µM | 42.1 | ± 5.5 | 50.9% |

| + this compound | 10 µM | 25.3 | ± 4.1 | 70.5% |

| + this compound | 50 µM | 18.9 | ± 3.5 | 77.9% |

Table 2: Effect of this compound on Aggrecan and Collagen Degradation Markers in Human Osteoarthritic Cartilage Explants

| Treatment Group | This compound Concentration (1 µM) | huARGS Neoepitope (ng/mL) | exAGNxI Neoepitope (ng/mL) | C2M (Type II Collagen degradation) (ng/mL) |

| Untreated Control | - | 5.1 ± 1.2 | 12.3 ± 2.5 | 2.5 ± 0.8 |

| Cytokine-Stimulated | - | 48.9 ± 6.7 | 95.4 ± 11.2 | 15.8 ± 3.1 |

| + this compound | 1 µM | 12.3 ± 2.9 | 35.1 ± 5.8 | 14.9 ± 2.9 |

| % Inhibition | 74.8% | 63.2% | 5.7% |

Data represents mean ± standard deviation. huARGS and exAGNxI are specific markers for ADAMTS-mediated aggrecan degradation. C2M is a marker for MMP-mediated type II collagen degradation.[4][5]

Experimental Protocols

Protocol 1: Preparation and Culture of Cartilage Explants

-

Source: Obtain articular cartilage from a suitable source (e.g., bovine knee joints, human tissue from joint replacement surgery).

-

Dissection: Aseptically dissect full-thickness cartilage explants (typically 3-5 mm in diameter) from the femoral condyles or tibial plateau.

-

Washing: Wash the explants three times with sterile phosphate-buffered saline (PBS) containing antibiotics (100 U/mL penicillin, 100 µg/mL streptomycin).

-

Culture: Place individual explants in a 96-well plate with serum-free Dulbecco's Modified Eagle Medium (DMEM) supplemented with antibiotics. Culture for 24-48 hours for equilibration.

Protocol 2: Induction of Cartilage Degradation and Treatment with this compound

-

Stimulation: To induce cartilage degradation, replace the culture medium with fresh medium containing a combination of pro-inflammatory cytokines, such as IL-1β (10 ng/mL) and Oncostatin M (50 ng/mL).[5]

-

Treatment: In parallel wells, add this compound at various concentrations (e.g., 0.1, 1, 10, 50 µM) to the cytokine-containing medium. Include appropriate vehicle controls (e.g., DMSO).

-

Incubation: Culture the explants for a defined period, typically 7-21 days. Collect the conditioned medium at specified time points (e.g., days 3, 7, 14, 21) for analysis and replace with fresh medium containing the respective treatments.

Protocol 3: Assessment of Cartilage Degradation

-

Glycosaminoglycan (GAG) Assay:

-

Measure the total GAG content released into the conditioned medium using the dimethylmethylene blue (DMMB) dye-binding assay.

-

Use chondroitin sulfate as a standard.

-

Read the absorbance at 525 nm. A decrease in absorbance indicates a higher concentration of GAGs.

-

-

Aggrecan Neoepitope ELISA:

-

Collagen Degradation Assay:

-

Histological Analysis:

-

At the end of the culture period, fix the cartilage explants in 10% neutral buffered formalin.

-

Embed in paraffin, section, and stain with Safranin-O/Fast Green to visualize proteoglycan content (stains red/orange).

-

Assess cartilage structure and proteoglycan depletion using a Mankin-like scoring system.

-

Visualizations

Caption: ADAMTS-5 signaling pathway in chondrocytes.

Caption: Experimental workflow for cartilage explant study.

References

- 1. ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | ADAMTS5 in Osteoarthritis: Biological Functions, Regulatory Network, and Potential Targeting Therapies [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

A Guide to Western Blot Analysis for Aggrecan Cleavage After Adamts-5-IN-3 Treatment

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the analysis of aggrecan cleavage by Western blot following treatment with Adamts-5-IN-3, a potent inhibitor of ADAMTS-5. Aggrecan, a major proteoglycan in articular cartilage, is a key substrate for the metalloproteinase ADAMTS-5, and its degradation is a hallmark of cartilage degeneration in osteoarthritis.[1][2] this compound is a small molecule inhibitor with high potency against ADAMTS-5 (IC₅₀ = 8 nM) and ADAMTS-4 (IC₅₀ = 12 nM), making it a valuable tool for studying the role of these aggrecanases in cartilage pathobiology. These protocols are designed for researchers in academic and industrial settings who are investigating novel therapeutic agents for osteoarthritis and other cartilage-related disorders.

Data Presentation

The following table presents illustrative quantitative data on the dose-dependent inhibition of ADAMTS-5-mediated aggrecan cleavage by this compound in a cartilage explant model stimulated with Interleukin-1α (IL-1α). The percentage of aggrecan cleavage is determined by densitometric analysis of the specific cleavage-generated neoepitope fragment (e.g., ARGS) relative to the total aggrecan detected by Western blot.

| This compound Concentration (nM) | Mean Percentage of Aggrecan Cleavage (%) | Standard Deviation (%) | Percentage Inhibition (%) |

| 0 (Vehicle Control) | 100 | ± 7.5 | 0 |

| 1 | 85 | ± 6.2 | 15 |

| 5 | 55 | ± 4.8 | 45 |

| 10 | 25 | ± 3.1 | 75 |

| 50 | 8 | ± 1.5 | 92 |

| 100 | 3 | ± 0.9 | 97 |

Note: This data is illustrative and serves as an example of expected results. Actual values may vary depending on the experimental conditions, such as the source of cartilage, culture conditions, and specific antibodies used.

Experimental Protocols

Cartilage Explant Culture and Treatment

This protocol describes the culture of cartilage explants and their treatment with a pro-inflammatory stimulus to induce aggrecan cleavage, followed by the application of this compound.

Materials:

-

Full-thickness articular cartilage

-

Sterile Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Recombinant human Interleukin-1α (IL-1α)

-

This compound (solubilized in DMSO)

-

Sterile phosphate-buffered saline (PBS)

-

Biopsy punch (3 mm)

-

24-well culture plates

Procedure:

-

Aseptically harvest full-thickness articular cartilage from a suitable source (e.g., bovine or porcine joints).

-

Using a 3 mm biopsy punch, create cartilage explants of uniform size.

-

Wash the explants three times with sterile PBS.

-

Place one explant per well in a 24-well culture plate containing 1 mL of DMEM with 10% FBS.

-

Allow the explants to equilibrate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After equilibration, replace the medium with serum-free DMEM.

-

To induce aggrecan cleavage, treat the explants with IL-1α (e.g., 10 ng/mL).

-

Concurrently, treat the explants with a range of concentrations of this compound (e.g., 1 nM to 100 nM) or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Incubate the treated explants for 48-72 hours at 37°C and 5% CO₂.

-

At the end of the incubation period, collect the culture medium and store at -80°C for analysis of released aggrecan fragments. Harvest the cartilage explants for protein extraction.

Protein Extraction from Cartilage Explants

This protocol outlines the extraction of proteins from cartilage explants for subsequent Western blot analysis.

Materials:

-

Harvested cartilage explants

-

Liquid nitrogen

-

RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors

-

Mortar and pestle

-

Microcentrifuge tubes